molecular formula C19H18BrN3O3S2 B2558012 N-(4-bromo-2-methyl-phenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide CAS No. 922101-20-0

N-(4-bromo-2-methyl-phenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide

Cat. No.: B2558012
CAS No.: 922101-20-0
M. Wt: 480.4
InChI Key: HNNHAQFVIWVTKP-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methyl-phenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide is a useful research compound. Its molecular formula is C19H18BrN3O3S2 and its molecular weight is 480.4. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • A study synthesized derivatives similar to the compound and evaluated them for anticancer activity. Specifically, derivatives like 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide showed high selectivity and induced apoptosis in cancer cell lines, though not as effectively as the standard cisplatin (Evren et al., 2019).

Antimicrobial Activity

  • Research on similar sulphonamide derivatives revealed good antimicrobial activity, with specific compounds exhibiting high activity against various strains (Fahim & Ismael, 2019).
  • Another study focused on the antimicrobial profile of Schiff bases and Thiazolidinone derivatives, indicating significant antibacterial and antifungal activities (Fuloria et al., 2014).

Enzyme Inhibition and Therapeutic Potential

  • A compound structurally similar to the one showed potential as therapeutic agents due to their ability to inhibit various enzymes like acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease (Abbasi et al., 2018).

Antioxidant Activity

  • Amidomethane sulfonyl-linked derivatives of the compound displayed notable antioxidant activity, surpassing even that of the standard ascorbic acid (Talapuru et al., 2014).

Antiproliferative Studies

  • Pyridine-linked thiazole derivatives, related to the compound of interest, showed promising anticancer activity against various cancer cell lines (Alqahtani & Bayazeed, 2020).

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O3S2/c1-12-3-6-16(7-4-12)28(25,26)23-19-21-15(11-27-19)10-18(24)22-17-8-5-14(20)9-13(17)2/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNHAQFVIWVTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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